

# A Comparative Meta-Analysis of Targinact for Non-Cancer Pain Management

Author: BenchChem Technical Support Team. Date: December 2025



An evidence-based guide for researchers and drug development professionals on the efficacy and safety of prolonged-release oxycodone/naloxone (**Targinact**) in comparison to other opioid and non-opioid analysesics for the treatment of chronic non-cancer pain.

#### Introduction

Chronic non-cancer pain is a complex and debilitating condition that significantly impacts a patient's quality of life. Opioids are frequently prescribed for moderate-to-severe chronic pain; however, their use is often limited by adverse events, most notably opioid-induced constipation (OIC). **Targinact**, a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone, was developed to provide effective analgesia while mitigating OIC. This guide provides a meta-analysis of clinical trials to objectively compare the performance of **Targinact** with other therapeutic alternatives, supported by experimental data and detailed methodologies.

#### **Mechanism of Action**

**Targinact**'s dual-action mechanism is designed to separate the central analgesic effects of oxycodone from its peripheral gastrointestinal side effects. Oxycodone, a potent mu-opioid receptor agonist, provides pain relief by acting on the central nervous system. Naloxone, an opioid antagonist, is included to counteract the constipating effects of oxycodone in the gut. Due to its extensive first-pass metabolism in the liver, oral naloxone has low systemic bioavailability, minimizing its interference with the centrally mediated analgesia of oxycodone.





Click to download full resolution via product page

Targinact's dual action on central and peripheral opioid receptors.

## Comparative Efficacy Targinact vs. Other Opioids

A meta-analysis of seven randomized controlled trials including 3,217 patients with chronic non-malignant pain directly compared prolonged-release oxycodone/naloxone (OXN PR) with either prolonged-release oxycodone (OXY PR) or prolonged-release morphine (MOR PR).[1] The primary outcomes assessed were pain intensity and opioid-induced constipation.



Table 1: Efficacy of **Targinact** vs. Other Opioids in Non-Cancer Pain[1]

| Outcome                    | Targinact (OXN<br>PR) | Comparator<br>(OXY PR or<br>MOR PR) | Mean<br>Difference<br>(95% CI) | Significance |
|----------------------------|-----------------------|-------------------------------------|--------------------------------|--------------|
| Pain Intensity<br>(BPI-SF) | -                     | -                                   | -3.84 (-7.14 to<br>-0.55)      | p < 0.05     |

BPI-SF: Brief Pain Inventory-Short Form. A negative mean difference favors **Targinact**.

The meta-analysis found that **Targinact** was associated with a statistically significant, albeit small, reduction in pain intensity compared to other strong opioids.[1]

#### **Opioids vs. Non-Opioid Alternatives**

A large systematic review and meta-analysis encompassing 96 randomized clinical trials with 26,169 patients evaluated the efficacy of opioids versus various non-opioid treatments for chronic non-cancer pain.[2][3] While this analysis did not single out **Targinact**, its findings for strong opioids are relevant for comparison.

Table 2: Efficacy of Strong Opioids vs. Non-Opioid Alternatives in Chronic Non-Cancer Pain[2]

| Comparison                            | Outcome        | Weighted Mean<br>Difference (95% CI)<br>on 10-cm VAS | Quality of Evidence |
|---------------------------------------|----------------|------------------------------------------------------|---------------------|
| Opioids vs. Placebo                   | Pain Intensity | -0.69 cm (-0.82 to<br>-0.56 cm)                      | High                |
| Opioids vs. NSAIDs                    | Pain Intensity | -0.60 cm (-1.54 to<br>0.34 cm)                       | Low to Moderate     |
| Opioids vs. Tricyclic Antidepressants | Pain Intensity | -0.13 cm (-0.99 to<br>0.74 cm)                       | Low to Moderate     |
| Opioids vs.<br>Anticonvulsants        | Pain Intensity | -0.90 cm (-1.65 to<br>-0.14 cm)                      | Low to Moderate     |



VAS: Visual Analog Scale. A negative weighted mean difference indicates greater pain reduction with the first-listed treatment.

The evidence suggests that while opioids provide a small but statistically significant improvement in pain intensity compared to placebo, their benefit over non-steroidal anti-inflammatory drugs (NSAIDs) and tricyclic antidepressants may not be clinically significant.[2] [3] There was a small, statistically significant benefit of opioids over anticonvulsants for pain relief.[2]

## Comparative Safety and Tolerability Targinact vs. Other Opioids

The primary safety advantage of **Targinact** lies in its mitigation of opioid-induced constipation. The same meta-analysis by Gao and colleagues provided quantitative data on this outcome.[1]

Table 3: Opioid-Induced Constipation with **Targinact** vs. Other Opioids[1]

| Outcome                        | Targinact (OXN<br>PR)     | Comparator<br>(OXY PR or<br>MOR PR) | Relative Risk<br>(95% CI) | Significance |
|--------------------------------|---------------------------|-------------------------------------|---------------------------|--------------|
| Opioid-Induced<br>Constipation | -                         | -                                   | 0.52 (0.44 to<br>0.62)    | p < 0.001    |
| Adverse Events                 | Relative Risk<br>(95% CI) | Significance                        |                           |              |
| Any Adverse<br>Event           | -                         | -                                   | 0.80 (0.69 to<br>0.93)    | p < 0.01     |

The analysis demonstrated that patients treated with **Targinact** had a significantly lower risk of developing opioid-induced constipation compared to those receiving other strong opioids.[1] Furthermore, the overall risk of any adverse event was also lower in the **Targinact** group.[1]

#### **Opioids vs. Non-Opioid Alternatives**

The broader meta-analysis by Busse and colleagues also reported on the adverse events associated with opioid use compared to placebo.[2][3]



Table 4: Common Adverse Events with Opioids vs. Placebo in Chronic Non-Cancer Pain[2]

| Adverse Event | Opioid Incidence | Placebo Incidence | Relative Risk (95%<br>CI) |
|---------------|------------------|-------------------|---------------------------|
| Vomiting      | 5.9%             | 2.3%              | Not Reported              |

Opioid use was associated with a significantly increased risk of vomiting compared with placebo.[2][3] Other common side effects of opioids include nausea, dizziness, and somnolence.

### **Experimental Protocols**

The clinical trials included in the meta-analyses generally followed a similar design, as exemplified by the studies of Simpson et al. (2008) and Löwenstein et al. (2009).[4][5]





Click to download full resolution via product page

A typical workflow for a clinical trial comparing **Targinact** with another opioid.



### **Key Methodological Components:**

- Patient Population: Adult patients with moderate-to-severe chronic non-cancer pain (e.g., low back pain, osteoarthritis) requiring opioid therapy.[4][5]
- Study Design: Randomized, double-blind, active-controlled, parallel-group trials.[4][5]
- Interventions:
  - Run-in/Screening Phase: Patients were often stabilized on a constant dose of an opioid (like prolonged-release oxycodone) to ensure they required opioid analgesia and to establish a baseline for pain and bowel function.
  - Randomization: Patients were then randomized to receive either Targinact or the comparator opioid (e.g., prolonged-release oxycodone alone) for a defined period, typically 12 weeks.[4][5]
- Primary Outcome Measures:
  - Bowel Function: Commonly assessed using the Bowel Function Index (BFI), a patient-reported outcome measure.[4][5]
  - Pain Intensity: Measured using validated scales such as the Brief Pain Inventory-Short
     Form (BPI-SF) or a numerical rating scale.[4][5]
- Secondary Outcome Measures: Included the use of rescue medication, frequency of spontaneous bowel movements, laxative use, and assessment of adverse events.[4]

### Conclusion

The available meta-analytic evidence indicates that **Targinact** provides comparable analgesic efficacy to other strong opioids, such as prolonged-release oxycodone and morphine, for the management of chronic non-cancer pain, with a statistically significant but small advantage in pain reduction.[1] The primary and most significant advantage of **Targinact** is the substantial reduction in the incidence of opioid-induced constipation, a common and often debilitating side effect of opioid therapy.[1] This improvement in bowel function is achieved without compromising the central analgesic effect of oxycodone.



When compared to non-opioid analgesics, the data for strong opioids in general suggest a modest benefit in pain relief over placebo, but not necessarily over NSAIDs or tricyclic antidepressants for chronic non-cancer pain.[2] The decision to use **Targinact** should be made on an individual patient basis, weighing the need for strong opioid analgesia against the risk of adverse events, particularly in patients with a history of or predisposition to opioid-induced constipation. For such patients, **Targinact** represents a valuable therapeutic option that can improve their quality of life by providing effective pain management with a more favorable gastrointestinal tolerability profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. [PDF] Opioids for Chronic Noncancer Pain: A Systematic Review and Meta-analysis |
   Semantic Scholar [semanticscholar.org]
- 3. Opioids for Chronic Noncancer Pain: A Systematic Review and Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixed-ratio combination oxycodone/naloxone compared with oxycodone alone for the relief of opioid-induced constipation in moderate-to-severe noncancer pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined prolonged-release oxycodone and naloxone improves bowel function in patients receiving opioids for moderate-to-severe non-malignant chronic pain: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Targinact for Non-Cancer Pain Management]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1245342#meta-analysis-of-clinical-trials-on-targinact-for-non-cancer-pain]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com